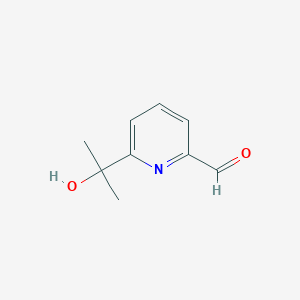

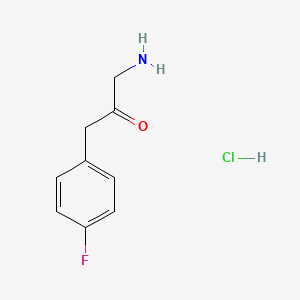

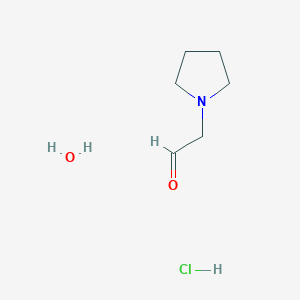

![molecular formula C6H9N3 B3195817 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 933742-87-1](/img/structure/B3195817.png)

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Overview

Description

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H9N3 . It has been used in the synthesis of various derivatives, which have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against different cell lines .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, one study designed and synthesized a series of these derivatives and evaluated their enzymatic inhibitory activity against c-Met kinase .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound has a molecular weight of 123.16 g/mol .Chemical Reactions Analysis

The chemical reactivity of this compound has been explored in the context of its derivatives. These derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 123.16 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 123.079647300 g/mol .Scientific Research Applications

Corrosion Inhibition

Pyrazolopyridine derivatives, including 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been studied for their potential as corrosion inhibitors. For instance, Dandia et al. (2013) explored the effect of synthesized pyrazolopyridine derivatives on corrosion of mild steel in acidic environments. They found that these compounds acted as mixed-type corrosion inhibitors, suggesting their utility in protecting metal surfaces from corrosion in industrial settings (Dandia, Gupta, Singh, & Quraishi, 2013).

Antiproliferative Activity

Pawar et al. (2017) investigated the antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives against various cancer cell lines. Some of the synthesized compounds displayed promising antiproliferative activity, highlighting the potential of these derivatives in cancer research and therapy (Pawar, Pansare, & Shinde, 2017).

Inhibition of Mycobacterium tuberculosis

Samala et al. (2013) synthesized 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and evaluated them as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Their findings indicated the potential of these compounds in developing new anti-tubercular agents (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Novel Heterobicyclic Synthesis

Karthikeyan et al. (2014) reported the synthesis of novel fused heterobicyclic compounds, including tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-ols. These compounds, synthesized from simple starting materials, represent potential scaffolds for drug discovery (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

This compound interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .

Biochemical Pathways

The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, the downstream effects include a reduction in cell proliferation, survival, and migration. This can lead to the suppression of tumor growth and metastasis .

Result of Action

The inhibition of c-Met kinase by this compound results in a decrease in cancer cell proliferation, survival, and migration . This leads to a reduction in tumor growth and metastasis, demonstrating the compound’s potential as a cancer therapeutic .

Future Directions

The future directions for research on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine could involve further exploration of its derivatives, particularly in relation to their potential as enzyme inhibitors . Additionally, more studies could be conducted to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJQHONPAXABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and how do they influence their interactions?

A: These compounds typically exhibit a half-chair conformation for the reduced pyridine ring. [] The specific conformation and orientation of substituents attached to the core structure significantly impact intermolecular interactions, such as hydrogen bonding and π-π stacking. [, ] For example, variations in the position and nature of substituents can lead to the formation of dimers, ribbons, or sheets in the solid state, influencing their physicochemical properties. []

Q2: How does the structure of this compound derivatives relate to their biological activity?

A: Research has shown that modifications to the core this compound structure can significantly alter biological activity. [, , ] For instance, Quantitative Structure-Activity Relationship (QSAR) studies have revealed that hydrophobic, electronic, and steric parameters of substituents are crucial for the ability of these compounds to displace [3H]prazosin. [] This suggests their potential as antihypertensive agents. Furthermore, the introduction of specific moieties, such as nitrofuran, to the core structure has been shown to enhance activity against ESKAPE pathogens. [] This highlights the importance of SAR studies in optimizing these compounds for specific therapeutic applications.

Q3: Have any specific targets been identified for this compound derivatives?

A: Yes, research indicates that some this compound derivatives exhibit inhibitory activity against specific biological targets. For example, certain indanyl-substituted derivatives have demonstrated activity against the potassium channel TASK-1, suggesting potential applications in treating atrial arrhythmias. [] Additionally, other derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the versatility of this scaffold for developing novel antibacterial agents. []

Q4: What computational chemistry approaches have been employed in studying this compound derivatives?

A: Computational chemistry plays a vital role in understanding the structure-activity relationships of these compounds. QSAR models, utilizing physicochemical and structural parameters, help predict the biological activity of novel derivatives. [] Furthermore, techniques like induced-fit docking simulations have been used to rationalize the observed biological activity and guide the design of more potent compounds. [] These in silico approaches, coupled with experimental validation, provide valuable insights for developing optimized this compound-based therapeutics.

Q5: What analytical techniques are commonly used to characterize this compound derivatives?

A: Various analytical techniques are employed for the characterization of these compounds. X-ray crystallography provides detailed information about the three-dimensional structure, including bond lengths, bond angles, and molecular conformations. [, ] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer insights into the compound's structure and functional groups. [] These techniques are crucial for confirming the identity and purity of synthesized compounds, as well as understanding their structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

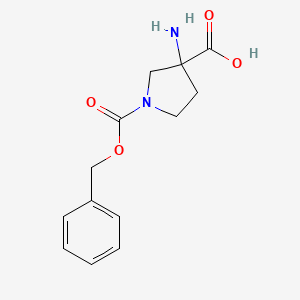

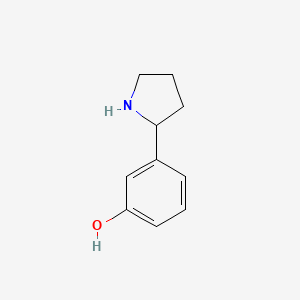

![6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B3195759.png)

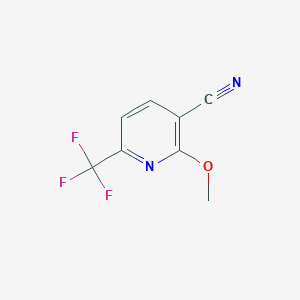

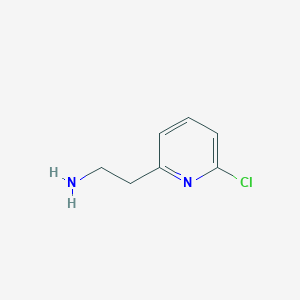

![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid](/img/structure/B3195792.png)

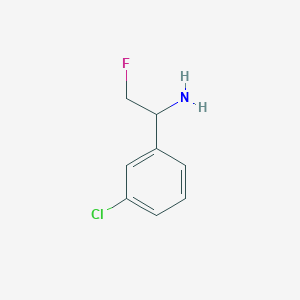

![2-(Benzo[d]thiazol-6-yl)ethanamine](/img/structure/B3195825.png)